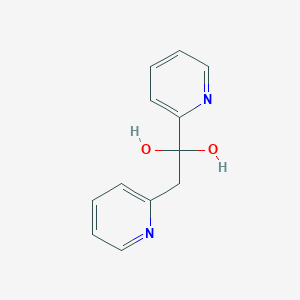

1,2-di-(2-Pyridyl)ethanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

1,2-dipyridin-2-ylethane-1,1-diol |

InChI |

InChI=1S/C12H12N2O2/c15-12(16,11-6-2-4-8-14-11)9-10-5-1-3-7-13-10/h1-8,15-16H,9H2 |

InChI Key |

RMXWQJRZKQQINZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CC(C2=CC=CC=N2)(O)O |

Origin of Product |

United States |

Contextualization Within Heterocyclic Ethane 1,2 Diol Derivatives

1,2-di-(2-Pyridyl)ethanediol, also known by the synonyms α-Pyridoin and 1,2-Bis(2-pyridinyl)-1,2-ethanediol, is a member of the vicinal diol family, which are organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms. wikipedia.orglookchem.com Specifically, it belongs to the subclass of heterocyclic ethane-1,2-diol derivatives, where the ethane-1,2-diol core is substituted with heterocyclic rings. grafiati.comgrafiati.com In this particular molecule, each carbon of the ethanediol backbone is attached to a pyridine (B92270) ring at the 2-position. lookchem.com The presence of the nitrogen-containing pyridine rings imparts unique chemical properties and reactivity to the molecule compared to simple aliphatic or aromatic diols. cymitquimica.com

The fundamental structure of ethane-1,2-diol (ethylene glycol) consists of a flexible backbone that can adopt different conformations, with the gauche conformation being predominant in the liquid phase due to intramolecular hydrogen bonding. mdpi.comresearchgate.net However, the introduction of bulky and electronically distinct pyridine rings in this compound significantly influences its structural and electronic characteristics. The pyridine moieties introduce basic nitrogen atoms that can act as ligands, coordinating to metal ions, a property not present in simple glycols. cymitquimica.comsmolecule.com This positions the compound as a valuable building block in coordination chemistry and materials science. lookchem.comsmolecule.com

Significance of 1,2 Di 2 Pyridyl Ethanediol in Contemporary Organic and Inorganic Chemistry Research

The significance of 1,2-di-(2-Pyridyl)ethanediol in modern chemical research stems from its versatile nature as a chelating ligand. lookchem.com The two pyridine (B92270) nitrogen atoms and the two hydroxyl oxygen atoms can coordinate with a wide variety of metal ions to form stable complexes. lookchem.com This ability to bind to metals is crucial in several areas:

Coordination Chemistry: It serves as a bidentate or potentially tetradentate ligand, facilitating the synthesis of novel metal complexes with diverse geometries and electronic properties. lookchem.comsmolecule.com The study of these complexes provides insights into metal-ligand bonding and the factors governing their stability and reactivity.

Catalysis: Metal complexes derived from this compound are investigated as catalysts for various organic transformations. lookchem.comsmolecule.com The ligand can influence the efficiency and selectivity of catalytic processes by modifying the steric and electronic environment of the metal center. rsc.org For instance, related pyridine-containing ligands have been successfully employed in palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed dehydrogenation reactions. tubitak.gov.trarabjchem.org

Materials Science: The compound is utilized in the construction of metal-organic frameworks (MOFs) and other advanced materials. lookchem.com The resulting materials can exhibit interesting properties for applications in areas such as gas storage, separation, and sensing.

Medicinal Chemistry: The biological activity of metal complexes is an area of growing interest, and complexes of this compound are explored as potential therapeutic agents. lookchem.com

Overview of Key Research Areas and Challenges

Current research involving 1,2-di-(2-Pyridyl)ethanediol is focused on several key areas, each with its own set of challenges:

Synthesis of Novel Coordination Complexes: A primary research direction is the synthesis and characterization of new coordination complexes with various transition metals. Researchers are exploring the different coordination modes of the ligand and the resulting structures and properties of the complexes. A challenge lies in controlling the stoichiometry and stereochemistry of the resulting complexes. preprints.orgmdpi.com

Development of Homogeneous Catalysts: There is a significant effort to develop efficient and selective homogeneous catalysts based on metal complexes of this compound. Research focuses on tailoring the ligand structure to fine-tune the catalytic activity for specific reactions, such as C-C cross-coupling and oxidation/reduction processes. tubitak.gov.trtandfonline.com A major challenge is the synthesis of robust catalysts with high turnover numbers and stability under reaction conditions.

Functional Materials: The design and synthesis of functional materials, including MOFs and coordination polymers, incorporating this ligand is an active area of investigation. lookchem.com The goal is to create materials with specific functionalities, such as porosity for gas adsorption or photoactive properties. The key challenge is the predictable and controlled assembly of these extended structures. researchgate.net

Understanding Structure-Property Relationships: A fundamental aspect of the research involves elucidating the relationship between the molecular structure of the ligand and its complexes and their resulting physical and chemical properties. This includes studying their electronic spectra, magnetic properties, and electrochemical behavior. A challenge is the often complex interplay of electronic and steric effects that govern these properties.

A significant challenge in working with 2-pyridyl derivatives, in general, is their sometimes unpredictable reactivity in certain cross-coupling reactions, an issue often referred to as the "2-pyridyl problem". nih.gov While this applies more to the synthesis of the ligand itself or its derivatives, it highlights the unique chemical nature of the 2-pyridyl moiety.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1141-05-5 lookchem.com |

| Molecular Formula | C₁₂H₁₂N₂O₂ lookchem.com |

| Molecular Weight | 216.24 g/mol lookchem.com |

| Boiling Point | 399.3°C at 760 mmHg lookchem.comalfa-chemistry.com |

| Density | 1.303 g/cm³ lookchem.comalfa-chemistry.com |

| Flash Point | 195.3°C lookchem.comalfa-chemistry.com |

| Appearance | Data not available |

Structural Elucidation and Advanced Spectroscopic Characterization of 1,2 Di 2 Pyridyl Ethanediol

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and molecular conformation. For the 1,2-di-(2-pyridyl)ethanediol system, studies have successfully elucidated the structure of its highly stable (E)-ethene-1,2-diol tautomer. google.com

X-ray diffraction studies performed on single crystals of the compound confirm that it exists as the (E)- or trans-isomer of 1,2-di(pyridin-2-yl)ethene-1,2-diol. google.com The molecule adopts an almost perfectly planar conformation. researchgate.net This planarity involves the two pyridine (B92270) rings and the central C=C double bond of the enediol group.

The key torsion angles, which describe the rotation around bonds, are critical in defining this conformation. For a perfectly planar trans structure, the dihedral angle between the two pyridine rings and the central ethenediol plane would be close to 0°, while the O1-C1-C2-O2 and N1-C(pyridyl)-C(enol)-C(enol) torsion angles would approach 180°. The observed planarity in the crystal structure of a related compound, 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, further supports the energetic preference for this flat conformation. researchgate.net

The crystal packing and remarkable stability of the (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol structure are dominated by strong intramolecular hydrogen bonds. researchgate.netgoogle.com The solved crystal structure reveals that the hydroxyl protons form hydrogen bonds with the nitrogen atoms of the adjacent pyridine rings (O—H···N). google.com

Determination of Molecular Conformation and Torsion Angles

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra serve as a molecular fingerprint and are highly useful for identifying functional groups and confirming structural assignments, particularly in the context of tautomerism.

For the this compound system, the vibrational spectrum of the stable (E)-enediol tautomer is expected to have characteristic features that distinguish it from the keto forms. The most significant feature is the absence of a strong absorption band in the typical carbonyl (C=O) stretching region (around 1690–1720 cm⁻¹). The presence of a strong band in this region would indicate the diketone tautomer, as has been observed for the related 1,2-di(pyridin-2-yl)ethane-1,2-dione. researchgate.net

The IR and Raman spectra of the (E)-enediol are instead characterized by:

O-H Stretching: A very broad and strong absorption band for the O-H stretch, typically found in the 3400–2400 cm⁻¹ region. The broadening is a direct consequence of the strong intramolecular hydrogen bonding.

C=C Stretching: A band corresponding to the central carbon-carbon double bond of the enediol, expected in the 1650–1600 cm⁻¹ region.

C-O Stretching: Vibrations associated with the C-O single bond of the enol, typically appearing in the 1300–1200 cm⁻¹ range.

Pyridine Ring Modes: A series of sharp bands corresponding to the C=C and C=N stretching vibrations within the pyridine rings, generally observed in the 1600–1400 cm⁻¹ region. researchgate.net

Table of Mentioned Compounds

Characteristic Vibrational Modes and Functional Group Analysis

The key functional groups in this compound are the hydroxyl (-OH) groups, the pyridine rings, and the aliphatic carbon-carbon and carbon-hydrogen bonds of the ethane (B1197151) backbone. Each of these groups exhibits characteristic vibrational frequencies.

O-H Stretching: The hydroxyl group is typically characterized by a strong, broad absorption band in the IR spectrum in the region of 3400-3200 cm⁻¹. libretexts.org The broadness of this band is indicative of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine rings are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org Aliphatic C-H stretching vibrations from the ethanediol backbone are expected just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹). libretexts.org

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrations. The C=C and C=N stretching vibrations within the ring typically appear in the 1600-1430 cm⁻¹ region. researchgate.net In a related isomer, 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one, bands observed at 1584, 1566, 1494, 1457, and 1427 cm⁻¹ were assigned to vibrational modes of the pyridyl moieties. researchgate.net

C-O Stretching: The C-O stretching vibration of the secondary alcohol groups in this molecule is expected to produce a strong band in the IR spectrum, typically in the 1320-1210 cm⁻¹ range. libretexts.org

The following table summarizes the expected characteristic vibrational modes for this compound.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Notes |

| ν(O-H) | Hydroxyl | 3400–3200 | Strong, Broad | The position and broadness are highly sensitive to hydrogen bonding. libretexts.org |

| ν(C-H)aromatic | Pyridyl C-H | 3100–3000 | Medium to Weak | Characteristic of sp² C-H bonds. libretexts.org |

| ν(C-H)aliphatic | Ethane C-H | 3000–2850 | Medium | Characteristic of sp³ C-H bonds. libretexts.org |

| ν(C=C), ν(C=N) | Pyridine Ring | 1600–1430 | Medium to Strong | Multiple bands are expected in this region, corresponding to different ring stretching modes. Bands for a related compound have been noted at 1584, 1566, 1494, 1457, and 1427 cm⁻¹. researchgate.net |

| δ(O-H) | Hydroxyl | 1440–1395 | Medium | In-plane bending vibrations. libretexts.org |

| ν(C-O) | Secondary Alcohol | 1320–1210 | Strong | A key indicator for the alcohol functional group. libretexts.org |

Note: ν = stretching, δ = bending. Data is compiled from general spectroscopic tables and specific literature on related compounds.

Spectroscopic Signatures of Intramolecular Interactions

The molecular structure of this compound, with its proximate hydroxyl groups and pyridine nitrogen atoms, creates a favorable environment for significant intramolecular hydrogen bonding. Specifically, an O-H···N hydrogen bond can form between the hydrogen of a hydroxyl group and the lone pair of electrons on the nitrogen atom of a nearby pyridine ring. psu.edu This type of interaction is known to stabilize specific molecular conformations. researchgate.net

The presence and strength of this intramolecular hydrogen bond can be directly observed through vibrational spectroscopy, primarily by analyzing the O-H stretching frequency (ν(O-H)). mdpi.com

Red-Shift of the ν(O-H) Band: When a hydroxyl group participates in hydrogen bonding, the O-H bond is weakened and elongated. This results in a lower vibrational frequency, causing the ν(O-H) band to shift to a lower wavenumber (a "red-shift") compared to a "free" or non-hydrogen-bonded hydroxyl group. mdpi.com For instance, theoretical calculations on 1,2-ethanediol (B42446) have demonstrated a red-shift in the O-H stretching frequency due to intramolecular hydrogen bonding. mdpi.com The magnitude of this shift is often correlated with the strength of the hydrogen bond. researchgate.net

Band Sharpening in Dilute Solutions: In a non-polar solvent at high dilution, intermolecular hydrogen bonds are minimized. If a strong intramolecular hydrogen bond persists under these conditions, it is often evidenced by a relatively sharp absorption band at a lower frequency than the broad band typical of intermolecularly bonded alcohols.

Studies on related structures confirm the stability imparted by such interactions. For example, the enediol tautomer, (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol, is stabilized by strong intramolecular hydrogen bonds. researchgate.net X-ray diffraction studies of analogous compounds have shown a conformation involving hydrogen bridging between a pyridyl nitrogen and a distant oxygen atom, forming a stable six-membered ring. researchgate.net This structural preference underscores the significance of the O-H···N interaction in dictating the molecular geometry of pyridyl-alcohol systems.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions. For this compound (C₁₂H₁₂N₂O₂), the expected molecular weight is approximately 216.24 g/mol . In an MS experiment, the molecule would be ionized to produce a molecular ion (M⁺˙), and the m/z of this ion would confirm the molecular mass.

The fragmentation pattern observed in the mass spectrum provides further structural proof. Based on the structure of this compound and the known fragmentation patterns of diols and pyridyl compounds, a characteristic fragmentation pathway can be predicted. researchgate.netaip.org

A primary and highly characteristic fragmentation for 1,2-diols is the cleavage of the central carbon-carbon bond between the two hydroxyl-bearing carbons. researchgate.net This cleavage is analogous to the fragmentation of 1,2-ethanediol, which yields a strong signal at m/z 31 for the [CH₂OH]⁺ fragment. researchgate.netnist.gov For this compound, this cleavage would result in the formation of a pyridyl-hydroxymethyl cation.

Other likely fragmentation pathways include:

Loss of Water: Elimination of a water molecule (18 Da) from the molecular ion to form an [M - H₂O]⁺˙ ion.

Pyridine Ring Fragmentation: Cleavage of the pyridine ring itself, often involving the loss of HCN (27 Da).

Loss of a Hydroxyl Radical: Cleavage of a C-O bond to lose a hydroxyl radical (·OH, 17 Da) to form an [M - OH]⁺ ion.

The following table outlines the potential key fragments and their corresponding mass-to-charge ratios.

| m/z (Mass/Charge) | Ion Formula | Identity/Origin |

| 216 | [C₁₂H₁₂N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 199 | [C₁₂H₁₁N₂O]⁺ | Loss of a hydroxyl radical ([M - OH]⁺) |

| 198 | [C₁₂H₁₀N₂O]⁺˙ | Loss of water ([M - H₂O]⁺˙) |

| 108 | [C₆H₆NO]⁺ | Symmetric cleavage of the central C-C bond, forming a pyridyl-hydroxymethyl cation |

| 79 | [C₅H₅N]⁺˙ | Pyridine radical cation, from cleavage of the bond to the ethane backbone |

| 78 | [C₅H₄N]⁺ | Phenyl cation equivalent from pyridine, loss of H from pyridinium (B92312) ion |

Note: The m/z values are based on the most common isotopes. The relative abundance of these fragments would provide a unique "fingerprint" to confirm the structure of this compound.

Theoretical and Computational Chemistry Studies of 1,2 Di 2 Pyridyl Ethanediol

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of molecular systems, providing insights that complement experimental findings. For 1,2-di-(2-Pyridyl)ethanediol and related structures, Density Functional Theory (DFT) and ab initio methods have been extensively employed.

Density Functional Theory (DFT) for Electronic Structure and Ground State Properties

Density Functional Theory (DFT) has proven to be a reliable method for studying the electronic structure and ground state properties of this compound and its derivatives. DFT calculations, particularly using hybrid functionals like B3LYP, have been utilized to optimize the ground state geometry of these molecules. researchgate.net For instance, calculations at the B3LYP/6-31+G(d,p) level of theory have been used to determine the optimized geometry of related pyridine-containing compounds. researchgate.net These studies often show a quasi-planar structure for the molecule. researchgate.net

Furthermore, DFT has been employed to calculate NMR chemical shifts. The GIAO/DFT method with functionals like B3LYP has been used to support experimental NMR data, confirming the predominant tautomeric form in solution. researchgate.net For example, calculated 13C and 15N NMR chemical shifts have been instrumental in establishing that (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol is the sole tautomer present in a chloroform (B151607) solution. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Pyridyl Ethanediol Derivatives

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-31+G(d,p) | Ground state geometry optimization | researchgate.net |

| B3LYP | 6-311G | 13C NMR chemical shift calculations | researchgate.net |

| B3LYP | 6-31++G** | 15N NMR chemical shift calculations | researchgate.net |

| B3LYP | LanL2Dz | Geometry optimization of polymer structures | mdpi.com |

This table is for illustrative purposes and may not be exhaustive.

Ab Initio Methods for High-Level Energetic and Molecular Orbital Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy for energetic and molecular orbital analysis. Methods like Møller-Plesset perturbation theory (MP2) have been crucial in understanding the stability of different isomers and tautomers of this compound. researchgate.net

For example, MP2/6-31G//RHF/6-31G and MP2/6-31G** calculations have confirmed that the perfectly planar form of (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol is more stable than its keto tautomers, 2-hydroxy-1,2-di(pyridin-2-yl)ethanone. researchgate.net These high-level calculations have demonstrated that the significant stability is primarily due to strong intramolecular hydrogen bonds. researchgate.net Ab initio calculations have also been used to investigate the energetics of different tautomeric forms in both the gas phase and in solution, with the MP2/6-31G//RHF/6-31G method providing results that align well with experimental Arrhenius energies. researchgate.net

Conformational Analysis and Intramolecular Hydrogen Bonding

The flexibility of the ethane (B1197151) bridge in this compound allows for different spatial arrangements of the pyridyl rings, leading to various conformers. The stability of these conformers is significantly influenced by the formation of intramolecular hydrogen bonds.

Gauche-Trans Equilibria and Preferred Conformations

The relative orientation of the two hydroxyl groups and the two pyridyl groups around the central carbon-carbon bond can be described by gauche and anti (or trans) conformations. In many 1,2-disubstituted ethanes, a gauche conformation is often less stable than the anti conformation due to steric hindrance. youtube.comlibretexts.org However, for molecules like 1,2-ethanediol (B42446), the gauche conformation is found to be more stable than the anti conformation, a phenomenon attributed to stabilizing intramolecular hydrogen bonding. pearson.com

For this compound, the presence of the pyridyl rings introduces additional complexity. The conformation is established as the meso compound, with a structure that allows for hydrogen bonding between each pyridyl nitrogen and the more distant oxygen atom, forming additional six-membered rings. researchgate.net This specific conformation, although not dictated by crystallographic symmetry, results in a molecule that possesses a center of symmetry. researchgate.net

Role of Intramolecular Hydrogen Bonds in Molecular Stability and Conformation

Intramolecular hydrogen bonds play a pivotal role in dictating the preferred conformation and enhancing the stability of this compound and its analogs. The interaction between the hydroxyl hydrogen and the nitrogen atom of the pyridine (B92270) ring is a key stabilizing factor. researchgate.net

Studies have shown that the high stability of the diolic tautomer is due to the formation of strong intramolecular hydrogen bonds. researchgate.net In the case of (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol, two strong intramolecular O-H···N hydrogen bonds contribute to its planarity and stability. researchgate.netresearchgate.net The chelation resulting from these hydrogen bonds is a significant factor in increasing the stability of related enediols. researchgate.net The strength of these intramolecular hydrogen bonds can be inferred from spectroscopic data, such as the downfield shift of the hydroxyl proton in NMR spectra.

Tautomeric Equilibria and Energy Landscapes

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a key feature of this compound. The most significant equilibrium is between the diol form and the keto-enol form (2-hydroxy-1,2-di(pyridin-2-yl)ethanone).

Theoretical calculations have been instrumental in mapping the energy landscapes of these tautomeric equilibria. Ab initio calculations have shown that the dienediol (OO) form is significantly more stable than the keto-enol (OK) and diketo (KK) forms. researchgate.net For instance, in a related system, (1Z,3Z)-1,4-di(pyridin-2-yl)buta-1,3-diene-2,3-diol (OO) is in a roughly 9:1 equilibrium with (3Z)-3-hydroxy-1,4-di(pyridin-2-yl)but-3-en-2-one (OK) in chloroform solution, with no detectable amount of the diketo form. researchgate.net

The preference for the diol tautomer is largely attributed to the stabilization afforded by two strong intramolecular O-H···N hydrogen bonds, which create a nearly planar and highly stable molecular structure. researchgate.net Computational studies have consistently shown that other potential tautomeric forms and their rotamers have considerably higher energies. researchgate.net

Predominance of Diol vs. Ethanone/Enediol Tautomers in Solution

The tautomerism of this compound involves the interconversion between several forms, primarily the diol, the keto-enol (specifically 2-hydroxy-1,2-di(pyridin-2-yl)ethanone), and the enediol tautomers. researchgate.net Computational studies, particularly those employing ab initio and Density Functional Theory (DFT) methods, have been instrumental in determining the relative stabilities of these tautomers in different environments.

In chloroform solution, theoretical calculations have shown that the (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol (the enediol form) is the predominant species. researchgate.net This finding is supported by ¹H, ¹³C, and ¹⁵N NMR spectroscopy, where the experimental chemical shifts align well with those calculated using the GIAO/DFT method. researchgate.net The high stability of this planar enediol tautomer is attributed to the formation of strong intramolecular hydrogen bonds between the hydroxyl groups and the nitrogen atoms of the pyridine rings. researchgate.net Ab initio calculations, such as MP2/6-31G**, further confirm that this enediol form is more stable than the corresponding 2-hydroxy-1,2-di(pyridin-2-yl)ethanone tautomers (referred to as OK1, OK2, and OK3). researchgate.net

While the enediol is favored in solution, the tautomeric equilibrium can be influenced by the solvent and other conditions. The diol form can also exist, and its stability relative to the dione (B5365651) form has been explored through methods like low-pressure reduction of the corresponding dione, 2-pyridil. researchgate.netresearchgate.net These studies indicate that under certain reductive conditions, the enediol is a stable intermediate that is not easily reduced further to the diol. researchgate.netresearchgate.net

Computational Modeling of Tautomeric Interconversions

Computational modeling plays a crucial role in understanding the dynamics of tautomeric interconversions. These models can map the potential energy surface of the molecule, identifying the transition states and calculating the energy barriers between different tautomeric forms. For molecules with multiple tautomeric possibilities, like this compound, these calculations help to elucidate the most probable interconversion pathways.

Theoretical studies on similar systems, such as pyridinethiones, have utilized ab initio and DFT calculations to compute the geometries, energies, and other properties of all possible tautomers. ubc.ca These studies provide a framework for understanding how factors like intramolecular hydrogen bonding and solvent effects influence the tautomeric equilibrium. The insights gained from these models are critical for interpreting experimental data and predicting the behavior of the compound in various chemical environments.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry is also a powerful tool for predicting spectroscopic parameters and providing insights into the reactivity of molecules. For this compound, these predictions are vital for interpreting experimental spectra and understanding its chemical behavior.

Computational NMR Chemical Shifts

The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational chemistry in structural elucidation. As mentioned earlier, GIAO/DFT (Gauge-Including Atomic Orbital/Density Functional Theory) calculations have been successfully used to predict the ¹³C and ¹⁵N NMR chemical shifts of the tautomers of this compound. researchgate.net

The agreement between the calculated and experimental chemical shifts for (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol in chloroform solution provided strong evidence for its predominance. researchgate.net The specific computational methods used were B3LYP/6-311G//RHF/3-21G for ¹³C and B3LYP/6-31++G**//RHF/3-21G for ¹⁵N chemical shifts. researchgate.net This approach allows for the confident assignment of spectral signals to specific tautomeric forms.

Table 1: Experimental and Calculated ¹³C and ¹⁵N NMR Chemical Shifts for (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| ¹³C | Data not available in snippets | Data not available in snippets |

| ¹⁵N | Data not available in snippets | Data not available in snippets |

Data based on findings that show strong correlation between experimental and calculated values, though specific numerical data is not provided in the search results. researchgate.net

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analyses are computational techniques that provide detailed information about the electronic structure and reactivity of a molecule.

The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps to identify the electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.netijasret.com Red and yellow colors typically represent negative potential (electron-rich), while blue colors indicate positive potential (electron-poor). ijasret.com For a molecule like this compound, the MEP would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, making them likely sites for interaction with electrophiles.

Table 2: Key Compound Names

| Compound Name |

|---|

| This compound |

| 2-hydroxy-1,2-di(pyridin-2-yl)ethanone |

| (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol |

| 2-pyridil |

Advanced Applications in Chemical Science and Materials Engineering

Catalysis and Organocatalysis

The utility of 1,2-di-(2-Pyridyl)ethanediol and its derivatives extends to the realm of catalysis, where they serve as ligands in metal complexes that can act as efficient and selective catalysts. lookchem.com

Metal-mediated Catalytic Transformations (e.g., C-C Cross-Coupling, Hydrogen Evolution)

Palladium complexes, in particular, have demonstrated significant catalytic activity in various transformations. While direct studies on this compound for C-C cross-coupling are not extensively detailed in the provided results, the broader class of di-2-pyridyl ketone derivatives showcases the potential of this structural motif. For instance, palladium(II) complexes of di-2-pyridyl ketone benzoyl hydrazones have been investigated for their catalytic prowess in C-C cross-coupling reactions. tandfonline.com These types of reactions are fundamental in organic synthesis for creating carbon-carbon bonds. wikipedia.orgmdpi.com

| Catalyst | Overall Rate Constant (k_app) (M⁻¹s⁻¹) | Overpotential (mV) | Turnover Number (TON) |

| [PdCl₂(κ³-Nₚᵧ,Nᵢₘ,O-dpkbh)] (1) | (3.39 ± 0.3) × 10³ | 157 | 2.0 |

| [PdCl₂(κ³-Nₚᵧ,Nᵢₘ,O-dpk-4-abh)] (2) | (4.04 ± 0.2) × 10³ | 67 | 3.2 |

| Table 1: Electrocatalytic H₂ evolution data for two Pd(II)-complexes of di-2-pyridyl ketone benzoyl hydrazones. tandfonline.com |

Ligand Role in Modulating Catalytic Activity and Selectivity

The structure of the ligand plays a crucial role in determining the activity and selectivity of the metal catalyst. mdpi.comacs.org The spatial arrangement of substituents and the nature of the donor atoms in the ligand can significantly influence the outcome of a catalytic reaction. google.com For instance, in palladium-catalyzed reactions, the choice of ligand can control the selectivity of processes like the hydrogenation of alkynes, preventing over-hydrogenation to alkanes. acs.org The addition of specific amine ligands to palladium catalysts has been shown to block the over-hydrogenation of diphenylacetylene, leading to high yields of the desired alkene. acs.org

The flexibility of ligands like those derived from di-2-pyridyl ketones allows for fine-tuning of the electronic and steric properties of the catalyst. mdpi.com This modulation can enhance catalytic efficiency and direct the reaction towards a specific product, which is a key goal in catalyst design. lookchem.comrsc.org

Supramolecular Chemistry and Self-Assembly

The ability of this compound and related pyridyl-containing ligands to coordinate with metal ions and participate in hydrogen bonding makes them excellent building blocks for the construction of complex supramolecular architectures. wikipedia.orgrsc.orgmdpi.comresearchgate.netrsc.org

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are materials constructed from metal ions or clusters linked by organic ligands. mdpi.compsu.edunih.gov this compound and its isomers are utilized in the creation of these advanced materials. lookchem.com For example, a derivative, meso-1,2-di(4-pyridyl)-1,2-ethanediol, has been used as a pillar in a pillared-paddlewheel MOF. acs.org Through a process called solvent-assisted linker exchange (SALE), this pillar was successfully replaced with longer linkers to create new MOFs with more open structures. acs.org

The synthesis of coordination polymers often involves the self-assembly of metal ions and polytopic organic linkers. rsc.orggoogle.com The resulting structures can range from one-dimensional chains to complex three-dimensional networks with applications in gas storage, separation, and catalysis. mdpi.comrsc.orgresearchgate.net

Directed Self-Assembly of Discrete Ensembles and Extended Structures

Coordination-driven self-assembly is a powerful method for constructing well-defined, discrete two- and three-dimensional supramolecular structures. nih.govnih.gov The predictable and directional nature of metal-ligand coordination allows for the rational design of complex architectures like polygons and polyhedra. mdpi.comnih.gov

The self-assembly process can be influenced by the geometry of both the metal acceptor and the pyridyl-based donor ligand. mdpi.com For instance, combining a 120° dipyridyl ligand with different organoplatinum(II) acceptors can lead to the formation of rhomboids and hexagons. nih.gov These discrete metallacycles can then further assemble into supramolecular polymers through secondary interactions like hydrogen bonding. nih.gov

Role of Hydrogen Bonding and Metal Coordination in Supramolecular Architectures

Both hydrogen bonding and metal coordination are fundamental interactions in the formation of supramolecular structures. wikipedia.orgrsc.orgresearchgate.net Hydrogen bonds are highly directional and play a crucial role in the self-assembly of many biological and artificial systems. acs.orgacs.orgmdpi.com In the context of pyridyl-containing molecules, N-H···N hydrogen bonds can lead to the formation of polymeric tapes or more complex 1D, 2D, or 3D networks. rsc.org

The interplay between metal coordination and hydrogen bonding allows for the hierarchical assembly of complex structures. nih.gov For example, a macrocycle containing both a bis(1,2,3-triazolyl)pyridine motif for metal binding and an isophthalamide (B1672271) group for hydrogen bonding can form intricate "chain of dimers" structures in the solid state when complexed with palladium and bromide ions. chemrxiv.org This demonstrates how combining different non-covalent interactions can lead to novel and functional supramolecular materials. rsc.orgresearchgate.net

Functional Materials Development

The development of functional materials hinges on the ability to design molecules that exhibit specific, desirable properties. This compound, also known as DPED, serves as a versatile building block in this field. lookchem.com By coordinating with different metal centers, it forms metal-organic complexes whose characteristics are a direct result of the interaction between the organic ligand and the metal ion. This modular approach allows for the systematic engineering of materials for applications in electronics, optics, and sensing. lookchem.com

Design of Materials with Tailored Electronic and Optical Properties

The electronic and optical properties of materials derived from this compound are intrinsically linked to the structure of the coordination complexes it forms. lookchem.com The ligand itself, with its aromatic pyridyl rings, contributes to the electronic structure, but the most significant tunability comes from the choice of the coordinated metal ion. cymitquimica.comsmolecule.com Transition metals, with their variable oxidation states and d-orbital electronic transitions, are often employed to create complexes with specific absorption and emission characteristics.

Research on analogous dipyridyl ligands demonstrates that the metal center dictates the fundamental electronic and photophysical properties of the resulting coordination polymer or complex. For instance, coordination polymers synthesized with 1,2-di(4-pyridyl)ethylene, a structurally similar ligand, exhibit different topologies and properties depending on whether Co(II), Ni(II), or Cu(II) is used as the metal node. researchgate.net The geometry of the metal center (e.g., octahedral vs. square pyramidal) and the resulting metal-ligand bond characteristics directly influence the material's electronic band structure and, consequently, its optical properties like color and luminescence. researchgate.net

Furthermore, the phosphonate (B1237965) group, when attached to a heteroaromatic ring like pyridine (B92270), has been shown to be an effective modulator of photophysical properties. mdpi.com The addition of such functional groups can alter the energy levels of the molecular orbitals, leading to shifts in UV-Vis absorption and emission spectra. mdpi.com For example, iridium complexes with pyridinylphenyl ligands show emissions that can be significantly shifted from yellow to red based on ligand substitution. mdpi.com Similarly, the complexation of pyridyl phosphonate moieties with lanthanide ions like Eu³⁺ and Tb³⁺ leads to effective sensitization of the metal-centered emission, producing characteristic luminescence. mdpi.com

This principle of tuning by metal-ion selection and ligand modification is directly applicable to this compound. By forming complexes with different metal ions, a spectrum of materials with tailored properties can be envisioned for use in applications such as Organic Light-Emitting Diodes (OLEDs) and chemical sensors. mdpi.com

Table 1: Influence of Metal Ion on Properties of Analogous Dipyridyl-Based Materials This table is illustrative, based on findings from structurally similar dipyridyl ligands.

| Metal Ion | Ligand System | Resulting Property/Application | Reference |

|---|---|---|---|

| Ni(II) | 1,2-di(4-pyridyl)ethylene | Forms a 3D supramolecular framework exhibiting chromotropism (color change) upon dehydration/rehydration. | researchgate.net |

| Cu(II) | 1,2-di(4-pyridyl)ethylene | Forms a dinuclear complex with a distorted square pyramidal geometry; shows non-reversible chromotropic behavior. | researchgate.net |

| Cd(II) | 5-phosphononicotinic acid | Emits purple-blue light upon excitation, demonstrating potential for luminescent materials. | mdpi.com |

| Zn(II) | 5-phosphononicotinic acid | Exhibits a significant blue shift in emission compared to the free ligand, highlighting tunability. | mdpi.com |

| Ir(III) | Pyridinylphenyl derivatives | Produces complexes with tunable emissions from yellow to red, suitable for OLED applications. | mdpi.com |

Exploration of Responsive Materials (e.g., Vapochromism)

Responsive materials, which change their properties in response to external stimuli, are a key area of materials engineering. Vapochromism, the phenomenon where a material changes color upon exposure to the vapor of a volatile organic compound, is a particularly interesting property for the development of chemical sensors. kyoto-u.ac.jp This color change typically results from a reversible alteration in the chemical's crystal structure or the coordination environment of the metal center, which in turn modifies its electronic properties and how it absorbs light. researchgate.netkyoto-u.ac.jp

The flexible nature of ligands like this compound makes them excellent candidates for creating vapochromic materials. Research on a dinuclear Ni(II) complex incorporating the related 1,2-di(4-pyridyl)ethylene ligand provides a clear example of this potential. researchgate.net This robust but flexible 3D supramolecular framework contains channels filled with water molecules. Upon heating to remove the water, the material becomes activated and displays distinct vapochromic behavior when exposed to various saturated amine vapors. researchgate.net This process is reversible, demonstrating the material's utility as a reusable sensor.

The mechanism behind such vapochromism often involves the displacement of weakly bound solvent molecules (like water) by the analyte vapor, or a direct interaction between the analyte and the metal center, causing a change in its coordination geometry. kyoto-u.ac.jpacs.org For instance, hypervalent tin-containing polymers show color changes when exposed to DMSO vapor, attributed to the reversible alteration of the tin's coordination number from five to six. kyoto-u.ac.jp Similarly, some platinum(II) pincer complexes exhibit vapochromism due to changes in intermolecular metal-metal interactions upon exposure to acetonitrile (B52724) or methanol (B129727) vapor. researchgate.net

Table 2: Vapochromic Behavior of a Ni(II) Complex with a 1,2-di(4-pyridyl)ethylene Ligand This table details the responsive properties of a functional material based on a ligand structurally analogous to this compound.

| Stimulus/Analyte | Observed Change | Mechanism | Reversibility | Reference |

|---|---|---|---|---|

| Dehydration (heating to 90°C) | Color change | Removal of lattice water molecules from channels in the supramolecular framework. | Reversible upon rehydration. | researchgate.net |

| Saturated Amine Vapors | Color change | Interaction of amine vapor with the activated (dehydrated) framework. | Yes | researchgate.net |

| Iodine (in hexane) | Adsorption of iodine | The activated framework exhibits excellent iodine adsorption capabilities. | Yes, can be released into acetonitrile. | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound (DPED) |

| 1,2-di(4-pyridyl)ethylene |

| 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one |

| 1,2-di(pyridin-2-yl)ethane-1,2-dione |

| 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol |

| 5-phosphononicotinic acid |

| Acetonitrile |

| Amine |

| Cadmium(II) |

| Cobalt(II) |

| Copper(II) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Europium(III) |

| Iridium(III) |

| Methanol |

| Nickel(II) |

| Platinum(II) |

| Terbium(III) |

| Tin(IV) |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to 1,2-di-(2-Pyridyl)ethanediol and its derivatives often rely on conventional methods that may involve harsh reaction conditions or the use of hazardous reagents. google.comresearchgate.net A significant future direction lies in the development of novel and sustainable synthetic methodologies aligned with the principles of green chemistry. rasayanjournal.co.inroyalsocietypublishing.org

The pursuit of greener synthetic pathways is a paramount goal in modern chemistry, aiming to reduce environmental impact and enhance economic viability. rasayanjournal.co.inmdpi.commdpi.com For this compound, this involves exploring alternative reaction media, such as water or bio-renewable solvents like Cyrene™, and employing energy-efficient techniques like microwave irradiation. royalsocietypublishing.orgrsc.org The development of catalytic systems that are reusable and operate under mild conditions is also a key objective. rsc.org For instance, a patented method describes the synthesis of (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol from 2-pyridinecarboxaldehyde (B72084) using a Cu(II) catalyst in a water/ethanol mixture at 65°C, highlighting a step towards milder conditions. google.com

Future research should focus on:

Catalyst Development: Designing highly efficient and recyclable catalysts to minimize waste and improve atom economy. mdpi.comrsc.org

Solvent Selection: Investigating the use of benign and renewable solvents to replace traditional volatile organic compounds. royalsocietypublishing.orgrsc.org

Energy Efficiency: Utilizing alternative energy sources like microwave and ultrasound to accelerate reactions and reduce energy consumption. mdpi.commdpi.com

One-Pot Syntheses: Developing multi-component, one-pot reactions to streamline the synthesis process and reduce separation and purification steps. academie-sciences.fr

A comparative analysis of conventional versus green synthetic approaches is presented below:

| Feature | Conventional Synthesis | Green Synthesis Approach |

| Solvents | Often uses volatile and toxic organic solvents. royalsocietypublishing.org | Employs water, ionic liquids, or bio-renewable solvents. royalsocietypublishing.orgrsc.org |

| Catalysts | May use stoichiometric or hazardous catalysts. | Focuses on recyclable and non-toxic catalysts. rsc.org |

| Energy | Typically relies on conventional heating methods. | Utilizes microwave or ultrasonic irradiation for efficiency. mdpi.commdpi.com |

| Waste | Can generate significant amounts of hazardous waste. | Aims to minimize waste through high atom economy and recyclability. mdpi.com |

Exploration of Undiscovered Coordination Architectures and Multi-Metallic Systems

The versatile coordination behavior of this compound and its derivatives allows for the construction of a diverse array of coordination polymers and multi-metallic systems. lookchem.compsu.edu The presence of both pyridyl nitrogen and hydroxyl oxygen donor atoms facilitates various binding modes, leading to the formation of unique structural topologies. mdpi.comresearchgate.net

Future research in this area should aim to explore the vast, uncharted territory of coordination space. This includes the systematic investigation of reactions with a wider range of metal ions, including lanthanides and actinides, to uncover novel coordination architectures. acs.org The synthesis and characterization of heterometallic complexes, containing two or more different metal centers, is a particularly exciting frontier. cardiff.ac.uk These multi-metallic systems can exhibit synergistic effects, leading to enhanced catalytic activity, unique magnetic properties, or novel luminescent behaviors. cardiff.ac.ukmdpi.com

Key areas for future exploration include:

Homometallic and Heterometallic Complexes: Systematically reacting this compound with a broader range of metal ions to create new homometallic and heterometallic structures. mdpi.comcardiff.ac.uk

Coordination Polymers and MOFs: Utilizing the ligand as a building block for the rational design and synthesis of one-, two-, and three-dimensional coordination polymers and metal-organic frameworks (MOFs) with tailored properties. psu.edumdpi.commdpi.com

Supramolecular Assemblies: Investigating the self-assembly processes that lead to the formation of complex supramolecular structures, such as cages and helices. acs.orgtandfonline.com

The coordination flexibility of the di(2-pyridyl) moiety is a known challenge, often leading to the formation of unexpected products. nih.gov However, this "problem" can also be an opportunity for the discovery of novel and unpredictable structures with unique properties.

Integration of this compound into Advanced Hybrid Functional Materials

The integration of this compound-based metal complexes into larger material architectures holds significant promise for the development of advanced hybrid functional materials. lookchem.com These materials combine the properties of the coordination complex with a host matrix, leading to synergistic functionalities.

A key area of interest is the incorporation of these complexes into metal-organic frameworks (MOFs). sigmaaldrich.com The ligand itself can act as a pillar or linker in the MOF structure, influencing the pore size, shape, and chemical environment. mdpi.comacs.org For example, meso-1,2-di(4-pyridyl)-1,2-ethanediol has been used as a pillar in a pillared-paddlewheel MOF, where it could be exchanged for longer pillars to create more open cage structures. acs.org This demonstrates the potential for tuning the properties of MOFs for specific applications such as gas storage and separation. researchgate.net

Future research directions include:

MOF Synthesis: Designing and synthesizing novel MOFs where this compound or its derivatives act as primary or secondary building units. sigmaaldrich.comacs.org

Surface Modification: Grafting or anchoring the ligand and its complexes onto the surfaces of materials like silica, carbon nanotubes, or polymers to create functionalized surfaces for catalysis or sensing.

Nanocomposites: Developing nanocomposites by embedding the coordination complexes within polymer matrices or inorganic nanoparticles to create materials with enhanced mechanical, optical, or electronic properties.

The table below summarizes the potential applications of these hybrid materials:

| Hybrid Material Type | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Gas storage and separation, catalysis, sensing. sigmaaldrich.comresearchgate.net |

| Functionalized Surfaces | Heterogeneous catalysis, chemical sensors, chromatographic separations. |

| Nanocomposites | Luminescent materials, magnetic materials, reinforced polymers. |

Synergistic Application of Experimental and Advanced Computational Methodologies for Predictive Design

The combination of experimental synthesis and characterization with advanced computational modeling offers a powerful approach for the rational design of new materials based on this compound. nih.gov Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, bonding, and reactivity of the ligand and its metal complexes. rsc.orgacs.org

By predicting the properties of yet-to-be-synthesized compounds, computational chemistry can guide experimental efforts, saving time and resources. For example, DFT calculations can be used to:

Predict Geometric Structures: Determine the most stable coordination geometries and predict the resulting molecular and supramolecular architectures. nih.gov

Elucidate Reaction Mechanisms: Understand the pathways of synthetic reactions and catalytic cycles, aiding in the optimization of reaction conditions. rsc.org

Simulate Spectroscopic Properties: Calculate NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds. researchgate.net

Screen for Desired Properties: Computationally screen libraries of potential complexes for specific properties, such as catalytic activity or electronic behavior, before committing to their synthesis.

The synergy between experimental and computational approaches is crucial for accelerating the discovery and development of new functional materials. This integrated strategy allows for a deeper understanding of structure-property relationships and facilitates the predictive design of materials with tailored functionalities.

Q & A

Q. What are the optimal synthetic routes for 1,2-di-(2-pyridyl)ethanediol, and how do reaction conditions influence yield and purity?

Synthesis typically involves condensation or dihydroxylation of pyridyl precursors. For example, trans-1,2-di-(2-pyridyl)ethene derivatives can be synthesized using potassium hydroxide, as demonstrated in analogous systems . To obtain the diol, selective oxidation or hydroxylation under controlled pH and temperature is required. Key factors include solvent polarity (e.g., aqueous vs. organic media) and catalyst selection (e.g., transition metals for stereoselective hydroxylation). Purification via recrystallization or chromatography is critical to isolate the diol from byproducts like ethene derivatives .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : H and C NMR can resolve pyridyl proton environments and confirm hydroxyl group presence.

- IR : O-H stretching (~3200–3500 cm) and pyridyl ring vibrations (~1600 cm) provide structural confirmation .

- X-ray crystallography : Resolves intramolecular hydrogen bonding and pyridyl ring orientation. For example, 1,2-ethanediol derivatives in protein complexes have been resolved at 1.95 Å resolution .

Q. How does the solvent system affect the stability and reactivity of this compound?

Polar solvents (e.g., water, ethanol) stabilize intramolecular hydrogen bonds, while nonpolar solvents may promote aggregation. Hydrolysis susceptibility depends on pH: acidic conditions protonate pyridyl nitrogen, reducing nucleophilicity, whereas basic conditions enhance hydroxyl group reactivity, facilitating esterification or coordination chemistry .

Advanced Research Questions

Q. What experimental design considerations are critical for studying metal coordination complexes with this compound?

- Ligand-to-metal ratio : Excess ligand ensures saturation of coordination sites, as seen in cobalt–ethanediol complexes .

- Temperature : Higher temperatures (e.g., 60–80°C) improve complex solubility but may destabilize hydrogen bonds.

- Counterion effects : Sulfate vs. chloride ions influence complex geometry and stability .

- Spectroscopic monitoring : UV-Vis for d-d transitions and cyclic voltammetry for redox behavior are essential .

Q. How can researchers resolve contradictions in reported biological activity data for pyridyl ethanediol derivatives?

Discrepancies in antimicrobial or anticancer efficacy (e.g., MIC values) often arise from:

- Strain specificity : Activity against Staphylococcus aureus vs. E. coli may vary due to membrane permeability differences .

- Assay conditions : Serum proteins in cell culture media can sequester compounds, reducing bioavailability.

- Metabolic interference : Pyridyl moieties may interact with cytochrome P450 enzymes, altering toxicity profiles .

Q. What computational methods are used to model the conformational dynamics of this compound?

- Quantum chemical calculations : Density Functional Theory (DFT) predicts gauche-trans equilibria and hydrogen-bond strength. Solvation effects (e.g., water vs. ethanol) are modeled using implicit solvent models .

- Molecular dynamics (MD) : Simulates pyridyl ring rotation and hydroxyl group interactions over microsecond timescales .

Q. How do structural analogs (e.g., 1,2-hexanediol, 1,2-butanediol) inform the design of this compound studies?

Analog data fill gaps in toxicity or environmental fate. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.